4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative synthesized from the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This compound has garnered attention due to its potential bioactive properties and its relevance in various scientific fields.
Preparation Methods
The synthesis of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves the coupling of 4-nitrobenzenesulfonyl chloride with the amino acid 4-hydroxyproline at room temperature using sodium carbonate in the presence of water . The compound is characterized using single crystal X-ray diffraction studies, and spectroscopic methods such as NMR, FTIR, ES-MS, and UV are employed for further structural analysis .
Chemical Reactions Analysis
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amino-substituted sulfonamides and other derivatives.
Scientific Research Applications
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as dihydropteroate synthase and DNA topoisomerase . The compound inhibits these enzymes, thereby disrupting essential biological processes in bacteria and viruses. The presence of the sulfonamide group is crucial for its bioactivity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
Comparison with Similar Compounds
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
Properties
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZTZPBEAKESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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